N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide
Description
N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide (CAS: 149765-16-2) is a heterocyclic compound with a pyrrolo[2,3-d]pyrimidine core. Its molecular formula is C₁₁H₁₂ClIN₄O, and it has a molecular weight of 378.60 g/mol. The structure features:
- Chlorine at position 4, enhancing electrophilicity for nucleophilic substitution reactions.
- Iodine at position 5, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) due to its role as a leaving group.
- A pivaloyl (2,2-dimethylpropionamide) group at position 2, acting as a protective moiety for the amine and increasing lipophilicity .
This compound is categorized as a purine analog and serves as a critical intermediate in drug discovery, particularly for synthesizing antitumor and antiparasitic agents . Its density is 1.847 g/cm³, and it is typically used in organic synthesis for functionalizing the pyrrolopyrimidine scaffold .
Properties
IUPAC Name |
N-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClIN4O/c1-11(2,3)9(18)17-10-15-7(12)6-5(13)4-14-8(6)16-10/h4H,1-3H3,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDHRXDFCHHFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C(=CN2)I)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClIN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573208 | |
| Record name | N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149765-16-2 | |
| Record name | N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pivaloylation of 2-Amino-4-chloro-pyrrolo[2,3-d]pyrimidine
The synthesis begins with the protection of the 2-amino group of 2-amino-4-chloro-pyrrolo[2,3-d]pyrimidine using pivaloyl chloride. This step prevents unwanted side reactions during subsequent iodination. In pyridine, the reaction proceeds at ambient temperature for 16–18 hours, yielding N-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide with 75–83% efficiency. Excess pyridine acts as both solvent and base, neutralizing HCl generated during acylation. Post-reaction workup involves evaporation, co-evaporation with water or toluene, and silica chromatography to isolate the intermediate as a crystalline solid.
Key Reaction Parameters:
| Parameter | Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| Solvent | Pyridine | 83% | 99.8% |
| Molar Ratio (Pivaloyl Cl) | 1.1 eq | 75% | 99.5% |
| Temperature | 20–25°C | 81% | 99.7% |
Regioselective Iodination at the 5-Position
Iodination of the pivaloylated intermediate is achieved using N-iodosuccinimide (NIS) in polar aprotic solvents. Two primary methodologies dominate:
Tetrahydrofuran (THF) Method
In anhydrous THF under nitrogen, NIS (1.1 eq) reacts with the intermediate at room temperature for 40–60 minutes. This rapid process achieves 81% yield with 98.2% purity after recrystallization from methanol. The low boiling point of THF facilitates solvent removal, while Na₂S₂O₃ washes eliminate residual iodine species.
Dimethylformamide (DMF) Method
Extended reaction times (18 hours) in DMF at ambient temperature yield 94% product, albeit with slightly lower purity (97.5–98.0%). DMF’s high polarity enhances reagent solubility but complicates purification, necessitating trituration with cold water to isolate the product as a yellow solid.
Comparative Analysis of Iodination Conditions
Solvent Impact on Reaction Kinetics
THF’s moderate polarity accelerates iodination (40 minutes vs. 18 hours in DMF) due to improved NIS activation. However, DMF enables higher yields (94% vs. 81%) by stabilizing the transition state through solvation effects.
Temperature and Equivalents Optimization
Trials varying NIS equivalents (1.0–1.2 eq) revealed that 1.1 eq minimizes byproducts like di-iodinated species. Elevated temperatures (>30°C) reduce selectivity, favoring degradation pathways.
Alternative Synthetic Approaches
One-Pot Protection-Iodination Strategy
A streamlined method combines pivaloylation and iodination in a single reactor by sequential addition of reagents. Initial results show 78% yield but require stringent moisture control to prevent hydrolysis.
Microwave-Assisted Synthesis
Pilot-scale experiments using microwave irradiation (100°C, 20 minutes) reduced reaction times by 50% while maintaining 80% yield. Energy efficiency improvements were offset by higher equipment costs.
Purification and Characterization
Crystallization Techniques
Recrystallization from methanol or heptane/water mixtures elevates purity from 97% to 99.9%, as confirmed by HPLC. Slow cooling (0.5°C/min) produces larger crystals with lower solvent inclusion.
Spectroscopic Validation
¹H-NMR (DMSO-d₆) displays characteristic signals: δ 12.65 (N7-H), 10.11 (N2-H), 7.76 (H6), and 1.24 ppm (pivaloyl methyls). LC-MS (ESI+) confirms the molecular ion at m/z 379.0 [M+H]⁺.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
Pharmaceutical Intermediate
N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide is primarily utilized as an intermediate in the synthesis of several pharmaceutical agents. It plays a crucial role in the production of Janus kinase inhibitors, which are used to treat various autoimmune diseases and cancers. Notable examples include:
- Ruxolitinib : An inhibitor used for treating myelofibrosis and polycythemia vera.
- Tofacitinib : A treatment for rheumatoid arthritis.
- Baricitinib : Approved for the treatment of moderate to severe rheumatoid arthritis.
These drugs target specific pathways involved in inflammation and immune response, showcasing the compound's importance in modern therapeutics .
Synthesis of Related Compounds
The compound serves as a precursor for synthesizing other heterocyclic compounds that exhibit biological activity. For instance, it can be transformed into various derivatives that may possess enhanced pharmacological properties. The synthesis typically involves multi-step reactions that yield high-purity products suitable for further drug development .
Table 1: Key Derivatives and Their Applications
| Compound | Application |
|---|---|
| Ruxolitinib | Treatment of myelofibrosis |
| Tofacitinib | Treatment of rheumatoid arthritis |
| Baricitinib | Treatment of moderate to severe rheumatoid arthritis |
| Oclacitinib | Treatment of atopic dermatitis |
Biological Research
Beyond its pharmaceutical applications, this compound has been explored in biological research settings. Its ability to modulate kinase activity makes it a valuable tool for studying signaling pathways involved in cell proliferation and apoptosis . Researchers utilize this compound to investigate its effects on various cellular processes and to develop potential therapeutic strategies.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds derived from this compound:
- Janus Kinase Inhibitors : Research has shown that derivatives exhibit potent inhibition of Janus kinases (JAKs), which are critical in signaling pathways associated with immune responses .
- Anticancer Activity : Some studies have highlighted the anticancer properties of related compounds, indicating their potential use in targeted cancer therapies.
- Synthetic Methodologies : Innovative synthetic routes have been developed to enhance yield and reduce waste during the production of this compound and its derivatives .
Mechanism of Action
The mechanism of action of N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares the target compound with structurally related pyrrolo[2,3-d]pyrimidine derivatives:
Key Findings
Reactivity: The iodo substituent in the target compound enables cross-coupling reactions (e.g., Suzuki with phenylboronic acid in ), whereas cyano or hydroxy analogs require alternative strategies for functionalization . Chlorine at position 4 is a common feature, facilitating nucleophilic displacement with amines (e.g., 3-bromoaniline in ) .
Biological Activity :
- Benzyl or arylalkyl groups (e.g., 6-(2-methylbenzyl) in compound 34) enhance receptor tyrosine kinase (RTK) inhibition compared to halogens .
- Methoxy-substituted phenyl ethyl groups () improve antitumor activity, suggesting that bulkier substituents enhance target binding .
The pivaloyl group universally improves solubility in organic solvents, aiding purification .
Physicochemical Properties: The iodine atom increases molecular weight and density (1.847 g/cm³) compared to non-halogenated analogs . Lipophilicity (logP) is highest in benzyl-substituted derivatives, impacting membrane permeability .
Biological Activity
N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H12ClIN4O
- Molecular Weight: 378.6 g/mol
- CAS Number: 149765-16-2
- Melting Point: 218–220 °C
- Density: 2.47 g/cm³
Synthesis
The compound can be synthesized through a reaction involving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and N-iodosuccinimide in DMF (N,N-Dimethylformamide) under controlled conditions. This method yields the desired compound with high purity (approximately 94%) .
Antitumor Properties
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit potent antitumor activity. A notable study synthesized various substituted pyrrolo[2,3-d]pyrimidines and evaluated their effects on folate receptor (FR) α-expressing tumor cells. The findings revealed that certain compounds significantly inhibited cell proliferation through mechanisms involving folate uptake and apoptosis induction .
Table 1: Summary of Biological Activities of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Activity | Mechanism |
|---|---|---|
| Compound 8 | Antiproliferative | Inhibition of GARFTase and AICARFTase |
| N-(4-Chloro-5-iodo...) | Potential Antitumor | Targeting folate metabolism |
| Other derivatives | Varies | Diverse mechanisms including apoptosis |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes in purine nucleotide biosynthesis. Specifically, it has been shown to inhibit both Glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR ribonucleotide formyltransferase (AICARFTase). This dual inhibition leads to depletion of ATP pools within cells, ultimately triggering apoptosis in cancerous cells .
Case Studies
- In Vitro Studies : In laboratory settings, compounds similar to N-(4-Chloro-5-iodo...) demonstrated significant growth inhibition in various cancer cell lines, including KB human tumor cells. The effects were reversible with excess folic acid, confirming the role of FRα in cellular uptake .
- Cellular Metabolic Assays : Further assays indicated that the compound not only inhibits key metabolic pathways but also affects cellular energy levels by depleting ATP. This was evidenced by metabolic assays that showed a decrease in ATP levels following treatment with the compound .
Q & A
Q. What are the established synthetic routes for N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide?
The synthesis involves halogenation and nucleophilic substitution. A key method ( ) starts with 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine, which undergoes iodination using N-iodosuccinimide (NIS) in dry dichloromethane (DCM) under reflux for 12 hours. Subsequent pivaloylation (protection of the amine group) is performed using 2,2-dimethylpropionamide derivatives. For analogous compounds, Suzuki coupling and nucleophilic aromatic substitution are common, with palladium catalysts and polar solvents like DMSO or THF ( ).
Reaction Conditions Table :
| Step | Reagents/Conditions | Key Intermediate | Yield |
|---|---|---|---|
| Iodination | NIS, DCM, reflux | 5-iodo derivative | ~55% |
| Amide formation | 2,2-dimethylpropionyl chloride, base | Final product | 85–95% |
Q. How is this compound characterized structurally and analytically?
Characterization typically involves:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., iodination at C5, dimethylpropionamide at C2) ( ).
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns (e.g., [M+H] peaks) ().
- X-ray crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are used for refinement ( ).
Q. What biological targets or pathways are associated with this compound?
The pyrrolo[2,3-d]pyrimidine scaffold is a kinase inhibitor core. The 5-iodo and 4-chloro substituents enhance selectivity for ATP-binding pockets in kinases like EGFR or VEGFR ( ). In antiparasitic research, similar compounds inhibit pteridine reductase 1 (PTR1), a target in Trypanosoma and Leishmania ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
